

Technical Guide: Physicochemical Properties of (2,4-Dimethyl-thiazol-5-yl)-acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,4-Dimethyl-thiazol-5-yl)-acetic acid

Cat. No.: B181917

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data regarding the melting and boiling points of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid** (CAS Number: 34272-65-6). Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related analogs to provide estimated values and context. Furthermore, detailed experimental protocols for determining these fundamental physicochemical properties are presented.

Data on (2,4-Dimethyl-thiazol-5-yl)-acetic acid and Related Compounds

Direct experimental data for the melting and boiling points of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid** are not readily available in published literature. Some chemical suppliers list the compound, but do not provide specific physical properties, indicating they have not been fully determined or disclosed.^[1]

To provide a useful reference for researchers, the following table summarizes the available data for structurally similar thiazole derivatives. These compounds can serve as a basis for estimation, though it is crucial to consider the impact of their structural differences on their physical properties.

Compound Name	CAS Number	Molecular Formula	Structure	Melting Point (°C)	Boiling Point (°C)
(2,4-Dimethylthiazol-5-yl)-acetic acid	34272-65-6	C ₇ H ₉ NO ₂ S	Not Available	Data not available	Data not available
2,4-Dimethylthiazole-5-carboxylic acid	53137-27-2	C ₆ H ₇ NO ₂ S	A carboxylic acid derivative lacking the methylene bridge of the target compound.	235 (decomposes)	Not available
(2-Methylthiazol-4-yl)-acetic acid	13797-62-1	C ₆ H ₇ NO ₂ S	An isomer with a different substitution pattern on the thiazole ring.	123-124[2]	Not available
2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid	306937-38-2	C ₇ H ₉ NO ₂ S	An isomer with a different substitution pattern on the thiazole ring.	Not available	Not available
Trimethylthiazole	13623-11-5	C ₆ H ₉ NS	A related thiazole without the acetic acid moiety.	-32.4[3]	165-167 (at 717 torr)[3]

Note on Data Interpretation: The presence of the acetic acid side chain (-CH₂COOH) in the target compound, compared to the carboxylic acid group (-COOH) in 2,4-Dimethylthiazole-5-

carboxylic acid, will likely influence its melting and boiling points. Generally, the introduction of a flexible methylene group can affect crystal packing and intermolecular interactions, potentially leading to a different melting point.

Experimental Protocols for Melting and Boiling Point Determination

For researchers who wish to determine the melting and boiling points of **(2,4-Dimethyl-thiazol-5-yl)-acetic acid** experimentally, the following established protocols can be employed.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range.

Principle: A small, finely powdered sample of the compound is heated slowly and uniformly. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with oil bath or a digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of the dry crystalline sample is finely powdered using a mortar and pestle.
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.

- Apparatus Setup (Thiele Tube Method):
 - The capillary tube is attached to a thermometer using a rubber band or a small piece of rubber tubing. The bottom of the capillary tube should be level with the thermometer bulb.
 - The thermometer and attached capillary tube are inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is immersed in the oil.
- Heating: The side arm of the Thiele tube is heated gently with a small flame from a Bunsen burner. The design of the tube allows for convection currents to ensure uniform heating of the oil bath.
- Observation: The sample is observed closely as the temperature rises. The temperature at which the first visible sign of melting occurs is recorded as the lower limit of the melting range. The temperature at which the last solid particle disappears is recorded as the upper limit.
- Heating Rate: The rate of heating should be slow (1-2 °C per minute) near the expected melting point to ensure an accurate reading.

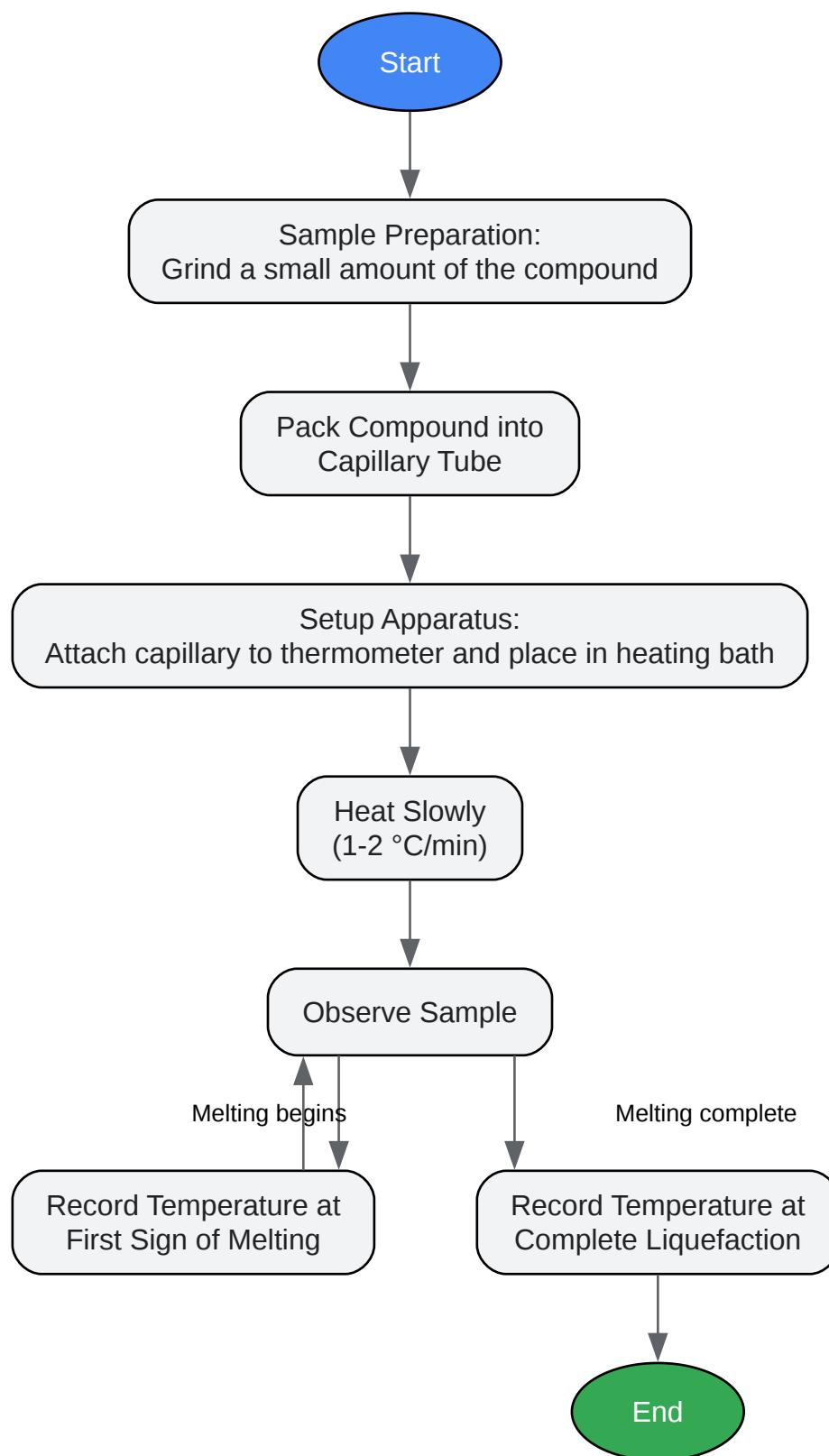
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Principle: A small amount of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured.

Apparatus:

- Small test tube or a fusion tube
- Capillary tube (sealed at one end)
- Thermometer (calibrated)
- Heating apparatus (e.g., Thiele tube with oil bath or a heating block)


Procedure (Micro-Boiling Point Method):

- **Sample Preparation:** A few drops of the liquid sample are placed into a small test tube or a fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards, submerged in the liquid.
- **Apparatus Setup:** The test tube assembly is attached to a thermometer and placed in a heating bath (similar to the melting point setup).
- **Heating:** The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
- **Observation:** As the liquid's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, the heating is discontinued.
- **Reading the Boiling Point:** As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the liquid.

Workflow and Pathway Visualizations

While there are no specific signaling pathways associated with the melting and boiling points of a chemical compound, the experimental workflow for determining these properties can be visualized.

Experimental Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of a compound's melting point.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. keyorganics.net [keyorganics.net]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of (2,4-Dimethyl-thiazol-5-yl)-acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181917#2-4-dimethyl-thiazol-5-yl-acetic-acid-melting-and-boiling-point-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

